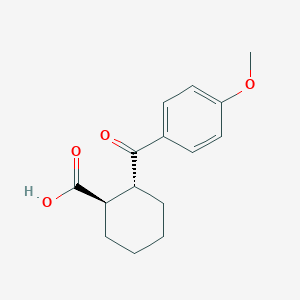

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVQAVHPOFZFQS-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197452 | |

| Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-12-3 | |

| Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

A well-documented method for preparing trans-substituted cyclohexane carboxylic acids involves the catalytic hydrogenation of the corresponding aromatic carboxylic acid derivatives followed by trans-isomerization of the initially formed cis isomer to the trans isomer. This method is exemplified in the preparation of trans-4-aminomethylcyclohexane-1-carboxylic acid from p-aminomethylbenzoic acid, which shares structural similarity with the target compound.

Key Features

- Starting Material: Aromatic carboxylic acid derivative (e.g., p-aminomethylbenzoic acid or 4-methoxybenzoyl derivatives).

- Catalyst: Ruthenium-based catalysts supported on activated carbon are preferred due to their superior activity in both hydrogenation and isomerization steps.

- Solvent: Strong acid or strong alkali aqueous solutions (e.g., hydrochloric acid, sodium hydroxide) or mixtures with alkanols.

- Reaction Conditions: Temperature range of 70–200 °C, hydrogen pressure of 20–200 kg/cm², reaction time 0.5–20 hours.

- Process: Simultaneous catalytic hydrogenation and trans-isomerization in a single step, improving yield and efficiency compared to conventional two-step processes.

Mechanism

- The aromatic ring is hydrogenated to a cyclohexane ring, initially producing a mixture rich in the cis isomer.

- Under the reaction conditions and in the presence of the ruthenium catalyst and acidic or basic medium, the cis isomer undergoes isomerization to the thermodynamically more stable trans isomer.

- The process reaches equilibrium when hydrogen uptake stabilizes.

Advantages

- High yield of the trans isomer.

- Single-step process reduces time and operational complexity.

- Ruthenium catalyst shows higher selectivity and activity compared to platinum, palladium, or Raney nickel catalysts.

Representative Data (Adapted from Patent US4048222A)

| Parameter | Condition Range | Notes |

|---|---|---|

| Catalyst | 5% Ru on activated carbon | Ruthenium preferred |

| Solvent | 14N HCl or 20% NaOH aqueous | Acidic or basic medium |

| Temperature | 70–200 °C (optimal ~150 °C) | Higher temps (>180 °C) reduce yield |

| Hydrogen Pressure | 20–200 kg/cm² (preferably 50–150) | Maintained above 20 kg/cm² at end |

| Reaction Time | 0.5–20 hours | Until hydrogen uptake equilibrium |

| Starting Material Conc. | 5–50% by weight | Concentration in solvent |

| Yield of trans isomer | Up to 88% | High trans/cis ratio (up to 89/11) |

Example Experimental Results

| Solvent | Temp (°C) | H₂ Pressure (kg/cm²) | Time (h) | Yield (%) | Trans/Cis Ratio |

|---|---|---|---|---|---|

| 14N HCl | 150 | 100 | 10 | 88 | 89/11 |

| 20% NaOH | 150 | 100 | 15 | 75 | 78/22 |

| 14N HCl (no H₂) | 150 | - | 10 | - | 53/47 |

| 20% NaOH (no H₂) | 150 | - | 15 | - | 43/57 |

Note: No hydrogen leads to lower isomerization efficiency, confirming the importance of simultaneous reduction and isomerization.

Alternative Synthetic Routes and Considerations

Reductive Etherification and Esterification Routes

- Some syntheses of related trans-4-substituted cyclohexane carboxylates involve reductive etherification and esterification steps starting from protected pyrrolidine derivatives and cyclohexanecarboxylic acid esters.

- These methods are more complex and involve multiple steps but can be tailored for specific functional groups on the cyclohexane ring.

- For example, a synthesis of ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate was achieved in six steps with an overall yield of 38%, demonstrating the feasibility of multi-step synthetic routes for complex derivatives.

One-Pot Synthesis of trans-4-Amino-1-cyclohexanecarboxylic Acid Derivatives

- Recent patents describe one-pot methods for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans selectivity (>75%).

- These methods may involve protecting group strategies and careful control of reaction conditions to favor trans isomer formation.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation + trans-isomerization | p-aminomethylbenzoic acid or 4-methoxybenzoyl derivatives | Ru/C catalyst, 70–200 °C, 20–200 kg/cm² H₂, acidic/basic aqueous solvent | Up to 88% yield, trans/cis ~89/11 | Single-step, industrially scalable |

| Reductive etherification + esterification | Protected pyrrolidine aldehydes + cyclohexanecarboxylic esters | Multi-step, various reagents | Moderate overall yield (~38%) | Complex, for functionalized derivatives |

| One-pot synthesis of trans-4-amino derivatives | Amino-substituted cyclohexanecarboxylic acid precursors | Controlled conditions, protecting groups | >75% trans selectivity | Emerging method, less documented |

Research Findings and Practical Notes

- The ruthenium catalyst is critical for achieving simultaneous reduction and isomerization efficiently.

- Reaction temperature critically affects yield and isomerization ratio; optimal around 150 °C.

- Hydrogen pressure must be maintained to ensure complete reduction and isomerization.

- The solvent system (acidic or basic aqueous) influences the isomerization equilibrium.

- The process can be conducted in batch or continuous flow reactors, allowing flexibility for scale-up.

- Post-reaction, the product is often isolated as a salt (e.g., sodium salt) and converted to the free acid by ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Research

Trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is being investigated for its potential therapeutic properties. Its chiral nature allows it to serve as a building block in the synthesis of various pharmaceutical compounds. Notably, derivatives of this compound have shown promising results in anticancer studies.

Case Study: Anticancer Properties

Recent studies indicate that derivatives of cyclohexane carboxylic acids, including this compound, exhibit significant inhibitory activity against enzymes implicated in hormone-dependent cancers. For instance, it has been shown to inhibit AKR1C1 and AKR1C3 enzymes with IC50 values of 10 µM and 15 µM respectively .

| Activity Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| AKR1C1 Inhibition | AKR1C1 | 10 | |

| AKR1C3 Inhibition | AKR1C3 | 15 | |

| Cytotoxicity | MCF-7 Cells | 50 |

Biochemical Studies

The compound is utilized in studies related to enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes facilitates research into metabolic disorders and enzymatic functions.

Material Science

This compound can be used as an intermediate in the synthesis of advanced materials with tailored properties. Its unique structure makes it a candidate for developing specialty polymers that exhibit enhanced thermal stability and chemical resistance.

Agricultural Chemistry

In agriculture, this compound may be applied as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides. Its properties can be leveraged to enhance the efficacy of agricultural products.

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

- CAS Number : 57078-12-3

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.3 g/mol .

Synthesis and Stability :

The compound is synthesized via Friedel-Crafts acylation of cis-hexahydrophthalic anhydride with anisole (4-methoxyaniline), followed by isomerization of the cis form to the trans isomer under hot aqueous alkaline conditions. This trans configuration is thermodynamically favored, making it the dominant product under such conditions .

Comparison with Structural Analogs

Substituent Modifications on the Benzoyl Group

The table below compares This compound with analogs featuring variations in substituent type, position, and electronic properties:

Key Structural and Functional Insights

Electron-Withdrawing Groups (e.g., -Cl): Increase electrophilicity of the carbonyl carbon, enhancing reactivity in protease inhibition .

Steric Considerations :

- Ortho-substituents (e.g., 2-SCH₃, 2,3-(CH₃)₂) introduce steric hindrance, which may reduce binding efficiency but improve metabolic stability by shielding reactive groups .

Stereochemical Sensitivity :

- The 100-fold potency difference between diastereomers of the 4-chloro analog underscores the critical role of stereochemistry in biological activity .

Synthetic Accessibility: The target compound’s synthesis via Friedel-Crafts acylation is cost-effective for large-scale production compared to analogs requiring EDCI-mediated couplings (e.g., aminothiazole derivatives) .

Biological Activity

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique trans configuration, which significantly influences its biological activity and chemical behavior. This compound, with the molecular formula C15H18O4 and a molecular weight of approximately 262.3 g/mol, has garnered interest for its potential applications in medicinal chemistry and as a synthetic intermediate.

Chemical Structure and Properties

The structural formula of this compound includes a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxybenzoyl moiety. The presence of the methoxy group is crucial as it affects the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| CAS Number | 57078-12-3 |

| Configuration | Trans |

Although specific mechanisms of action for this compound have not been extensively documented, it is believed that the compound interacts with various biological targets, potentially modulating enzyme activities or receptor functions. The methoxybenzoyl group likely enhances binding affinity to specific proteins or enzymes, leading to varied biological effects.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is beneficial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Potential Therapeutic Applications : The compound has been explored for its potential use as an intermediate in synthesizing pharmaceuticals, particularly in developing compounds aimed at treating metabolic disorders due to its structural similarities with known therapeutic agents .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Results indicate that at certain concentrations, the compound does not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic use .

- Synthesis and Structure-Activity Relationship (SAR) : Various analogs of this compound have been synthesized to explore their biological activities. These studies have revealed that modifications in the methoxy position or the benzoyl group can lead to significant changes in biological activity, underscoring the importance of structural configuration in determining efficacy .

- Comparative Analysis : The compound has been compared with other similar compounds, such as trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid and trans-2-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid. These comparisons highlight how variations in substituents affect biological interactions and potency .

Q & A

Q. What are common synthetic routes for trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : A key approach involves coupling reactions using carbodiimide reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) as a catalyst. For example, cyclohexane-carboxylic acid derivatives can be synthesized by reacting methoxy-substituted benzoyl chlorides with cyclohexane precursors under controlled conditions (DCM/DMF solvent, room temperature, 16 hours) . Stereoselective conjugate addition using chiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) can also yield trans-β-amino acid intermediates, which may be adapted for this compound .

Q. What analytical techniques are recommended for verifying the structure and purity of this compound?

- Methodological Answer :

-

Gas Chromatography (GC) : Used to assess purity (>95.0% GC purity is typical for related compounds) .

-

NMR Spectroscopy : Critical for confirming stereochemistry and substituent positions. For example, cyclohexane ring protons in trans isomers exhibit distinct coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .

-

HPLC : To resolve enantiomeric impurities if chiral synthesis is employed.

Analytical Method Key Parameters Reference GC >95.0% purity, helium carrier gas NMR δ 1.2–2.5 ppm (cyclohexane protons), δ 3.8 ppm (methoxy group)

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Similar cis-isomers (e.g., cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid) are sensitive to temperature and humidity, requiring desiccants and inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Methodological Answer : Epimerization risks are mitigated by avoiding prolonged exposure to basic conditions. For example, trans-β-amino esters derived from conjugate additions are prone to epimerization at high pH; instead, use mild acidic workup (pH 5–6) and low-temperature crystallization . Chiral HPLC or enzymatic resolution can isolate the desired trans isomer .

Q. What strategies are effective for introducing functional groups at the cyclohexane ring?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Direct functionalization of the methoxybenzoyl moiety is limited due to deactivation; instead, pre-functionalize the benzoyl chloride precursor before coupling .

- Radical Reactions : Use photochemical or AIBN-initiated reactions to modify the cyclohexane ring without disrupting stereochemistry .

Q. How can computational modeling aid in predicting biological activity?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets like enzymes or receptors. For example, the methoxybenzoyl group may engage in hydrophobic interactions, while the carboxylic acid moiety could form hydrogen bonds. PubChem-derived 3D structures (InChIKey: MDVQAVHPOFZFQS-QWHCGFSZSA-N) provide starting points for simulations .

Q. How do researchers resolve contradictions between purity data and bioactivity results?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., cis isomers or hydrolyzed derivatives) that may antagonize biological activity .

- Dose-Response Studies : Compare activity across batches with varying purity (e.g., >95% vs. >98% GC) to isolate confounding factors .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.